molecular formula C11H5ClF2N4 B1420348 7-Chloro-3-(2,4-difluorophenyl)-[1,2,4]triazolo[4,3-c]pyrimidine CAS No. 1096926-23-6

7-Chloro-3-(2,4-difluorophenyl)-[1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B1420348
CAS No.: 1096926-23-6
M. Wt: 266.63 g/mol
InChI Key: VPCJUDZTIMTQPI-UHFFFAOYSA-N
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Description

7-Chloro-3-(2,4-difluorophenyl)-[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, substituted with chloro and difluorophenyl groups. It has a molecular weight of 266.64 g/mol and is often used in research due to its potential biological activities .

Preparation Methods

The synthesis of 7-Chloro-3-(2,4-difluorophenyl)-[1,2,4]triazolo[4,3-c]pyrimidine typically involves the following steps:

Chemical Reactions Analysis

7-Chloro-3-(2,4-difluorophenyl)-[1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions:

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common[][3].

    Substitution Reactions: It readily undergoes nucleophilic substitution reactions, particularly at the chloro and difluorophenyl positions. Common reagents include nucleophiles like amines and thiols[][3].

    Major Products: The major products of these reactions depend on the reagents used. For example, substitution with an amine can yield corresponding amine derivatives[][3].

Mechanism of Action

The mechanism of action of 7-Chloro-3-(2,4-difluorophenyl)-[1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets:

Properties

IUPAC Name

7-chloro-3-(2,4-difluorophenyl)-[1,2,4]triazolo[4,3-c]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF2N4/c12-9-4-10-16-17-11(18(10)5-15-9)7-2-1-6(13)3-8(7)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCJUDZTIMTQPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=NN=C3N2C=NC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Chloro-3-(2,4-difluorophenyl)-[1,2,4]triazolo[4,3-c]pyrimidine
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7-Chloro-3-(2,4-difluorophenyl)-[1,2,4]triazolo[4,3-c]pyrimidine
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7-Chloro-3-(2,4-difluorophenyl)-[1,2,4]triazolo[4,3-c]pyrimidine
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7-Chloro-3-(2,4-difluorophenyl)-[1,2,4]triazolo[4,3-c]pyrimidine
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7-Chloro-3-(2,4-difluorophenyl)-[1,2,4]triazolo[4,3-c]pyrimidine
Reactant of Route 6
7-Chloro-3-(2,4-difluorophenyl)-[1,2,4]triazolo[4,3-c]pyrimidine

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